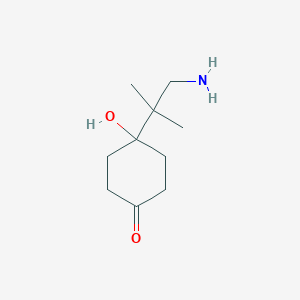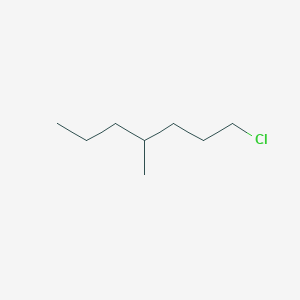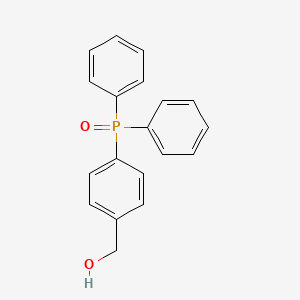
(4-(Hydroxymethyl)phenyl)diphenylphosphineoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Hydroxymethyl)phenyl)diphenylphosphineoxide: is an organophosphorus compound with the molecular formula C19H17O2P and a molecular weight of 308.31 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine oxide moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide typically involves the reaction of 4-(Hydroxymethyl)phenylphosphine with diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using bulk manufacturing processes. These processes involve the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or are used.
Reduction: Reducing agents like or are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(Hydroxymethyl)phenyl)diphenylphosphineoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes, influencing the activity of enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Triphenylphosphineoxide: Similar in structure but lacks the hydroxymethyl group.
(4-Methylphenyl)diphenylphosphineoxide: Similar but with a methyl group instead of a hydroxymethyl group.
Uniqueness: (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications .
Propriétés
Formule moléculaire |
C19H17O2P |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(4-diphenylphosphorylphenyl)methanol |
InChI |
InChI=1S/C19H17O2P/c20-15-16-11-13-19(14-12-16)22(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 |
Clé InChI |
HYLFRHXYLLXNNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)

![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
![2-[(2-Hydroxyethyl)(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B13169313.png)
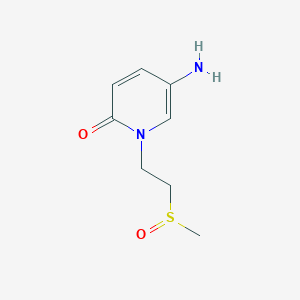
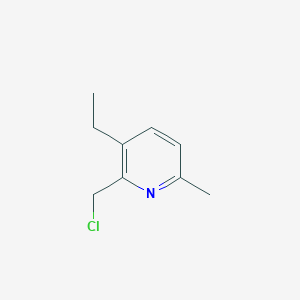

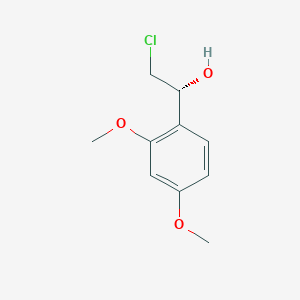
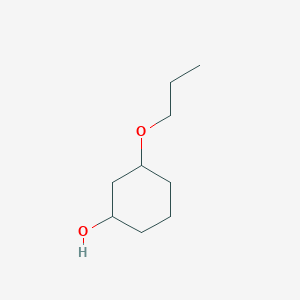
![5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13169338.png)
